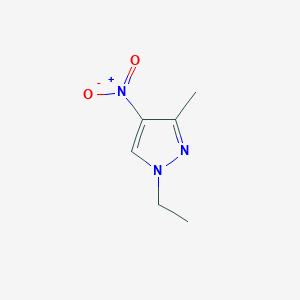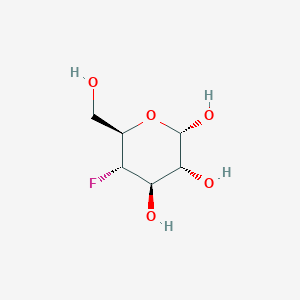![molecular formula C8H4F3N3O2 B1639353 Acide 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxylique CAS No. 869947-40-0](/img/structure/B1639353.png)
Acide 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxylique
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted attention in material science due to their significant photophysical properties . The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthesis of PP derivatives has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Molecular Structure Analysis
The molecular weight of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is 231.13 . The InChI code is 1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H, (H,15,16) .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid include a molecular weight of 231.13 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Chimie médicinale : Agents anticancéreux
En chimie médicinale, ce composé a été étudié pour son potentiel en tant qu’agent anticancéreux. Le noyau pyrimidinique est un motif commun dans de nombreux composés pharmacologiquement actifs, et des modifications à des positions spécifiques peuvent conduire à une activité anticancéreuse significative . Par exemple, des dérivés de la pyrimidine ont été étudiés contre des lignées de cellules cancéreuses humaines, montrant des résultats prometteurs dans l’induction de la mort cellulaire par apoptose en inhibant les enzymes CDK .
Agriculture : Propriétés fongicides
Dans le secteur agricole, les dérivés de pyrazolo[1,5-a]pyrimidine ont été évalués pour leurs propriétés fongicides. Ces composés ont été testés contre diverses souches fongiques, montrant des effets inhibiteurs sur des enzymes comme la succinate déshydrogénase, qui est cruciale pour la survie des champignons . Cela suggère des applications potentielles dans le développement de nouveaux fongicides pour protéger les cultures.
Science des matériaux : Fluorophores
La structure du composé se prête à des applications en science des matériaux, en particulier en tant que fluorophore. Les fluorophores à base de pyrazolo[1,5-a]pyrimidines présentent de bonnes performances de photoblanchiment, ce qui est essentiel pour les applications d’imagerie à long terme en recherche sur les matériaux . Leurs propriétés de fluorescence peuvent être ajustées en modifiant les substituants, ce qui en fait des outils polyvalents pour la détection et l’imagerie.
Science de l’environnement : Colorants solvatofluorochromiques
En science de l’environnement, des colorants solvatofluorochromiques basés sur des structures de pyrazolo[1,5-a]pyrimidine ont été développés. Ces colorants changent leur intensité de fluorescence en réponse à la polarité du solvant, ce qui peut être utile pour surveiller les changements environnementaux . La capacité du composé à présenter un fort effet solvatofluorochromique en fait un candidat pour le développement de sondes sensibles pour l’analyse environnementale.
Biochimie : Recherche protéomique
Ce composé est utilisé dans la recherche protéomique pour sa capacité à interagir avec diverses protéines. Son groupe trifluorométhyle peut améliorer l’affinité de liaison et la sélectivité envers les cibles protéiques, ce qui en fait un outil précieux pour étudier la fonction et les interactions des protéines . Il peut également servir de brique de base pour synthétiser des molécules plus complexes pour des études biochimiques.
Pharmacologie : Inhibition de la CDK2
En pharmacologie, des dérivés de pyrazolo[1,5-a]pyrimidine ont été découverts comme de nouveaux inhibiteurs de la CDK2, une enzyme essentielle impliquée dans la régulation du cycle cellulaire . Ces inhibiteurs présentent une bonne efficacité avec de faibles valeurs de CI50, ce qui suggère leur utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour les maladies caractérisées par une prolifération cellulaire anormale, comme le cancer .
Mécanisme D'action
Target of Action
It has been found that similar compounds have shown inhibitory activity againstmonoamine oxidase B , an important target in the field of neurodegenerative disorders .
Mode of Action
It is known that the compound can be synthesized through aSuzuki–Miyaura cross-coupling reaction . This reaction involves the use of a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst to avoid the debromination reaction .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of this compound, is known to be a powerful synthetic tool for carbon–carbon and carbon-heteroatom bond formation, giving access to more complex molecules .
Pharmacokinetics
The compound is known to be a solid at room temperature, with a predicted melting point of 13566° C and a predicted boiling point of 33754° C . These properties may impact the compound’s bioavailability.
Result of Action
A preliminary biological evaluation has revealed that a number of derivatives display micromolar ic50 values against monoamine oxidase b .
Action Environment
The compound’s physical properties, such as its solid state and predicted melting and boiling points, may influence its stability and efficacy in different environments .
Safety and Hazards
The safety information for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
The future directions for the study of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives could involve further exploration of their potential applications in medicinal chemistry and material science . Additionally, more research could be conducted to understand the optical properties of this fluorophore family .
Analyse Biochimique
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activities against certain types of cells , suggesting that 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may have similar effects.
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities , suggesting that this compound may have similar properties.
Propriétés
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZWQYQWZNUOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177762 | |
| Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-40-0 | |
| Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















